ジブチルクロレンデート

概要

説明

Dibutylchloroendate (DBCE) is a synthetic compound that has been used in a number of scientific and industrial applications. It is a colorless liquid with a mild odor and is a derivative of chloroform. It is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. DBCE has also been used in the production of polymers and as a reagent in the synthesis of organic compounds. It has a wide range of applications in the fields of medicine, chemistry, and biotechnology.

科学的研究の応用

分析化学

ジブチルクロレンデートは、分析標準としてクロマトグラフィー、特に高速液体クロマトグラフィー(HPLC)とガスクロマトグラフィー(GC)の両方で使用されます . 分析機器の精度と較正を保証するための参照化合物として役立ちます。これは、サンプル中の物質の同定と定量に不可欠です。

環境科学

環境科学では、ジブチルクロレンデートは、環境汚染物質、特に農薬/PCBの分析におけるサロゲート標準として使用されます . これは、環境における有害物質の挙動を監視および研究し、汚染制御と生態系の保護に貢献するのに役立ちます。

材料科学

ジブチルクロレンデートは、難燃剤添加剤として材料科学で役割を果たしています。 ポリエステルコーティング、エポキシ樹脂、ポリウレタンフォームなどの材料に組み込まれて、耐火性を向上させています . この用途は、さまざまな業界における安全基準の向上に重要です。

生化学

ジブチルクロレンデートの生化学における特定の用途は十分に文書化されていませんが、このような化合物は多くの場合、生化学試薬および細胞分析製品に使用されます . 細胞培養培地の調製やゲル電気泳動などのプロセスに関与している可能性があります。

工業用途

ジブチルクロレンデートは、コーティング製品の製造に使用され、工業環境における混合物と材料の配合に関与しています . 環境への放出は、これらのプロセス中に発生する可能性があり、適切な取り扱いと安全対策の重要性を強調しています。

安全と取扱い

安全の観点から、ジブチルクロレンデートは、曝露のリスクを回避するために、慎重に扱う必要があります。 換気の良い場所で扱い、適切な保護服を着用し、皮膚や目に触れないようにすることをお勧めします .

研究開発

ジブチルクロレンデートは、研究開発においても重要です。 化学分析における新しい方法論や技術を探求するために、化学参照標準として使用され、科学的進歩に貢献しています .

Safety and Hazards

作用機序

Dibutyl chlorendate, a chlorinated carboxylic acid derivative, is used in the synthesis of flame retardants and polymers . It’s also used as a reactive flame retardant in plastics . .

Biochemical Pathways

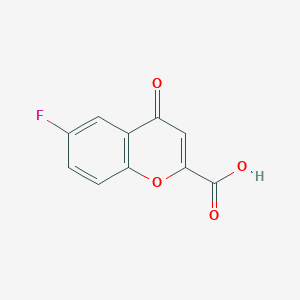

It’s known that the compound is a derivative of chlorendic acid, which is a common breakdown product of several organochlorine insecticides . This suggests that dibutyl chlorendate might interact with similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is slightly soluble in water and nonpolar organic solvents, and easily soluble in slightly polar organic solvents . This suggests that its bioavailability could be influenced by the polarity of the environment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of dibutyl chlorendate. For instance, the compound’s solubility in different solvents suggests that its action could be influenced by the polarity of the environment . .

生化学分析

Biochemical Properties

Dibutyl chlorendate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, including those responsible for the hydrolysis of esters . The compound’s interactions with these enzymes can lead to the formation of intermediate products that participate in further biochemical reactions. For instance, Dibutyl chlorendate can be hydrolyzed to produce chlorendic acid, which can then undergo further metabolic transformations .

Cellular Effects

Dibutyl chlorendate has been shown to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to Dibutyl chlorendate can lead to alterations in the expression of genes involved in detoxification and stress response pathways . Additionally, the compound can impact cellular metabolism by interfering with the normal functioning of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of Dibutyl chlorendate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . For example, Dibutyl chlorendate can inhibit esterases, leading to the accumulation of ester substrates and the disruption of normal metabolic processes . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dibutyl chlorendate can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to Dibutyl chlorendate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of Dibutyl chlorendate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Studies have shown that high doses of Dibutyl chlorendate can lead to significant changes in organ weight, reproductive function, and overall health in animal models . Threshold effects have also been observed, where specific dosage levels are required to elicit particular biochemical or physiological responses .

Metabolic Pathways

Dibutyl chlorendate is involved in several metabolic pathways, including those related to its hydrolysis and further transformation into other metabolites . The compound can be hydrolyzed by esterases to produce chlorendic acid, which can then participate in additional metabolic reactions . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of Dibutyl chlorendate into its metabolites, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Dibutyl chlorendate within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, Dibutyl chlorendate can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

Dibutyl chlorendate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .

特性

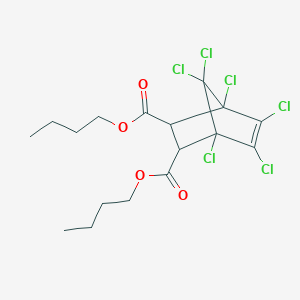

IUPAC Name |

dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl6O4/c1-3-5-7-26-13(24)9-10(14(25)27-8-6-4-2)16(21)12(19)11(18)15(9,20)17(16,22)23/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAHPBDUQZFDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051802 | |

| Record name | Dibutyl chlorendate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Dibutyl chlorendate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1770-80-5 | |

| Record name | Dibutyl chlorendate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1770-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl chlorendate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001770805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl chlorendate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl chlorendate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

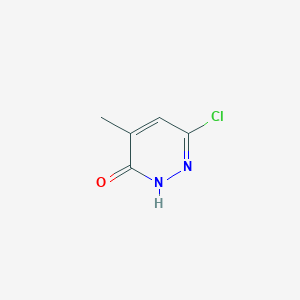

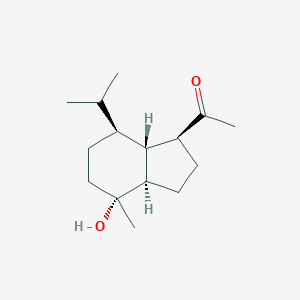

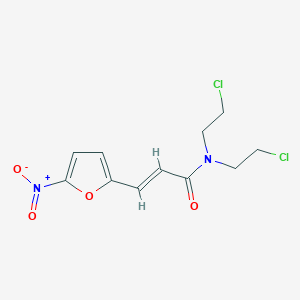

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

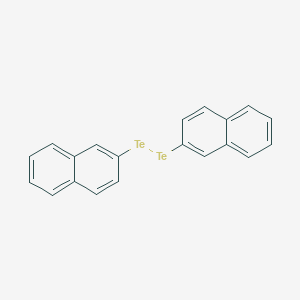

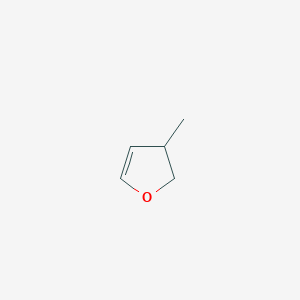

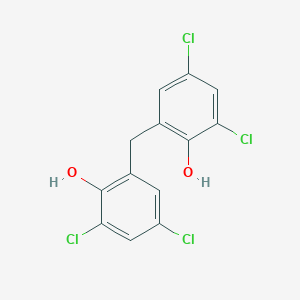

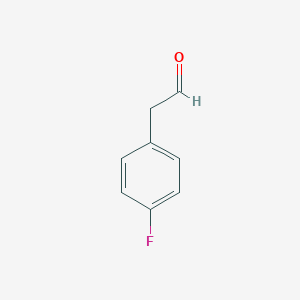

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)